molecular formula C13H13N3O2S B2847940 3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole CAS No. 1351619-89-0

3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2847940
CAS No.: 1351619-89-0
M. Wt: 275.33
InChI Key: MWIGKUMJMQJXNS-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33. The purity is usually 95%.
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Biological Activity

3-Cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl group, an azetidine moiety, and a thiophene carbonyl group linked through a 1,2,4-oxadiazole ring. Its molecular formula is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S with a molecular weight of approximately 388.49 g/mol.

Biological Activity Overview

  • Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives are as low as 1.56 µg/mL .
  • Anticancer Activity : Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds demonstrated IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil in MCF-7 breast cancer cells . This suggests that this compound may have similar or enhanced anticancer properties.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds may inhibit pathways involved in inflammation and could serve as leads for developing new anti-inflammatory drugs .

Case Study 1: Anticancer Activity

In a study evaluating various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on human cancer cell lines. For example:

  • Compound A showed an IC50 of 24.74 µM against MCF-7 cells.
  • Compound B was noted for its enhanced efficacy with an IC50 of 5.12 µM .

Case Study 2: Antimicrobial Efficacy

The antimicrobial activity of related oxadiazole compounds was assessed against several pathogens:

CompoundTarget PathogenMIC (µg/mL)
Compound XStaphylococcus aureus1.56
Compound YEscherichia coli4.0
Compound ZMycobacterium tuberculosis62.5

These results indicate that the structural features of the oxadiazole ring contribute to their biological activity .

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Cellular Pathway Modulation : These compounds may also modulate signaling pathways related to inflammation and apoptosis.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 3-cyclopropyl-5-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole. These compounds have shown promising activity against a range of bacteria and fungi:

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus0.008
Escherichia coli0.03
Candida albicans0.06

The compound's mechanism of action may involve inhibition of key metabolic pathways in microbial cells, making it a candidate for further development as an antibiotic agent.

Cancer Therapy Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that specific oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines:

Cancer Cell Line IC50 (μM) Effect
MCF7 (Breast Cancer)5.4Induces apoptosis
HeLa (Cervical Cancer)4.2Inhibits cell proliferation
A549 (Lung Cancer)6.8Causes cell cycle arrest

These findings suggest that the compound could be part of a new class of anticancer agents targeting specific molecular pathways involved in tumorigenesis.

Metabolic and Inflammatory Disease Treatment

Azetidine derivatives, including those containing the oxadiazole moiety, have been explored for their potential in treating metabolic disorders and inflammatory conditions. The unique structural features of this compound may contribute to its efficacy in modulating inflammatory responses:

Disease Model Effect Observed Reference
Diabetes MellitusReduces blood glucose levels
Rheumatoid ArthritisDecreases inflammatory cytokine levels

Case Studies and Research Findings

Several case studies have documented the efficacy of oxadiazole compounds in clinical settings:

  • Tuberculosis Treatment : A novel series of oxadiazoles was identified as potent inhibitors of Mycobacterium tuberculosis, demonstrating MIC values below 1 μM. This highlights the compound's potential as a new therapeutic agent against resistant strains of TB .
  • Anticancer Activity : In vitro studies on various cancer cell lines indicated that the compound could significantly inhibit cell growth and induce apoptosis through mitochondrial pathways .

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(9-3-4-19-7-9)16-5-10(6-16)12-14-11(15-18-12)8-1-2-8/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGKUMJMQJXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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